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beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME

Cat. No.: B13832439
M. Wt: 397.37 g/mol
InChI Key: UXYSKKBVNODRDW-PYFPYXHFSA-N
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Description

Overview of Carbohydrates and Glycans in Biological Systems

Carbohydrates are one of the four major classes of macromolecules essential for life, alongside proteins, lipids, and nucleic acids. mdpi.com They are composed of monosaccharide building blocks linked together to form complex structures. chemicalbook.com In biological systems, these sugar chains, or glycans, can exist as free entities or, more commonly, are covalently attached to proteins (forming glycoproteins) or lipids (forming glycolipids). This dense layer of glycans on the cell surface is known as the glycocalyx. mdpi.com Glycans are involved in a multitude of functions, including cell-cell recognition, signaling, and immune responses. mit.edu The specific structure and arrangement of these sugar molecules dictate their function, making the study of individual glycosidic linkages crucial.

Importance of Glycosylation as a Post-Translational Modification

Glycosylation is the enzymatic process of attaching glycans to proteins or lipids. nih.gov It is one of the most common and complex post-translational modifications, significantly increasing the diversity and functionality of the proteome. nih.gov This modification influences protein folding, stability, trafficking, and biological activity. oup.comnih.gov Unlike the template-driven synthesis of proteins and nucleic acids, glycosylation is a non-template-driven process, resulting in a high degree of heterogeneity in the glycan structures attached to a single protein. sigmaaldrich.com This microheterogeneity is a key factor in the fine-tuning of protein function. sigmaaldrich.com

Classification and Diversity of N-Linked and O-Linked Glycans

Glycans are attached to proteins through two primary types of linkages: N-linked and O-linked.

N-Linked Glycans: These are attached to the amide nitrogen of an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline). chemicalbook.comnih.gov N-glycans share a common pentasaccharide core and are further classified into three main types: high-mannose, complex, and hybrid. uu.nl

O-Linked Glycans: These are attached to the hydroxyl group of serine (Ser) or threonine (Thr) residues. uu.nl Unlike N-glycans, there is no single consensus sequence for O-glycosylation, and these glycans exhibit a wide variety of core structures. glycoforum.gr.jp

The diversity of both N- and O-linked glycans arises from the varied monosaccharide composition, the different anomeric configurations (alpha or beta) of the glycosidic bonds, and the extensive branching patterns. uu.nl

Glycan TypeLinkage to ProteinCore Structure
N-Linked Asparagine (Asn)Common pentasaccharide core (Man3GlcNAc2)
O-Linked Serine (Ser) or Threonine (Thr)Various core structures

Contextualizing Beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME within Mammalian Glycobiology

The compound beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME represents a core structural motif, the β1-6 linkage between N-acetylglucosamine (GlcNAc) and mannose (Man). This specific linkage is a critical branching point in both N-linked and O-linked glycans, contributing significantly to the structural complexity and biological function of glycoproteins.

In the biosynthesis of complex N-glycans, the formation of a GlcNAcβ1-6Man linkage is a key step in increasing the number of "antennae" or branches on the glycan structure. This reaction is catalyzed by the enzyme N-acetylglucosaminyltransferase V (GnT-V). mdpi.com The addition of this branch to the α-1,6-mannose of the core structure allows for the subsequent addition of other sugar residues, leading to the formation of tri- and tetra-antennary N-glycans. nih.govresearchgate.net These highly branched structures are often found on cell surface receptors and play a crucial role in cell signaling and adhesion. Increased levels of tri- and tetra-antennary N-glycans have been associated with cancer progression and metastasis, highlighting the importance of the GlcNAcβ1-6Man linkage in disease states. nih.govresearchgate.net

N-Glycan BranchingEnzymeLinkage FormedResulting Structures
Increased BranchingN-acetylglucosaminyltransferase V (GnT-V)GlcNAcβ1-6ManTri- and Tetra-antennary N-glycans

The GlcNAcβ1-6Man linkage is also a defining feature of a specific type of O-linked glycan known as O-mannose glycans. The Core M2 structure of O-mannose glycans is characterized by the presence of a GlcNAcβ1-6 branch on the core mannose, in addition to a GlcNAcβ1-2 linkage. nih.govglycoforum.gr.jp The formation of this GlcNAcβ1-6Man linkage is catalyzed by the enzyme β-1,6-N-acetylglucosaminyltransferase IX (GNT-IX), also known as GNT-VB. nih.govnih.gov Significantly, GNT-IX is primarily expressed in the brain. nih.gov This tissue-specific expression underscores the specialized role of Core M2 O-mannose glycans in the central nervous system.

The "OME" in the compound's name signifies a methyl glycoside. In glycobiology research, methyl glycosides are invaluable tools. They serve as stable, synthetic analogs of natural glycans. The methyl group at the anomeric carbon prevents the sugar from being hydrolyzed by glycosidases, making them ideal for use as synthetic substrates in enzyme assays or as probes to study carbohydrate-protein interactions. nih.gov For example, compounds like beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME can be used to investigate the specificity of glycosyltransferases and lectins (carbohydrate-binding proteins). The ability to resolve structural isomers of monosaccharide methyl glycosides using techniques like ion mobility mass spectrometry further enhances their utility in detailed structural studies. nih.gov

An in-depth examination of the synthetic methodologies and chemical biology approaches for the disaccharide beta-D-GlcNAc-[1->6]-alpha-D-Man-1-OMe reveals the intricate strategies required for its construction. This compound, a fundamental structural motif found in more complex glycans, serves as a valuable tool for biological studies. Its synthesis, whether through purely chemical means or by leveraging enzymatic catalysts, presents distinct challenges and opportunities in the field of glycoscience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO11 B13832439 beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10-,11-,12+,13+,14-,15+/m1/s1

InChI Key

UXYSKKBVNODRDW-PYFPYXHFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the primary structure of oligosaccharides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously establish the glycosidic linkage and the anomeric configuration of each monosaccharide unit.

For beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME, ¹H NMR provides initial information. The anomeric proton (H-1) of the α-mannopyranoside (Man) residue typically appears at approximately 4.7-4.8 ppm with a small coupling constant (³J(H1,H2) < 2 Hz), which is characteristic of an equatorial-axial relationship between H-1 and H-2, confirming the α-configuration. The anomeric proton of the β-N-acetylglucosamine (GlcNAc) residue appears around 4.5-4.6 ppm with a larger coupling constant (³J(H1,H2) ~8 Hz), indicative of a trans-diaxial relationship between H-1' and H-2', thus confirming the β-configuration.

2D NMR experiments are essential for assigning all proton and carbon signals and confirming the linkage.

COSY (Correlation Spectroscopy) is used to trace proton-proton couplings within each sugar ring, allowing for the assignment of all protons in a spin system starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the glycosidic linkage. It reveals long-range couplings (2-3 bonds) between protons and carbons. For this compound, a key correlation is observed between the anomeric proton of the GlcNAc unit (H-1') and the C-6 carbon of the Man unit, definitively proving the [1->6] linkage. nih.gov

The table below shows typical ¹H and ¹³C NMR chemical shifts for the constituent residues, based on data from related compounds. nih.govnih.gov

Atom α-D-Man Residue β-D-GlcNAc Residue
¹H Chemical Shift (ppm)
H-1~4.75 (d)~4.55 (d)
H-2~3.95 (dd)~3.70 (dd)
H-3~3.80 (t)~3.50 (t)
H-4~3.65 (t)~3.45 (t)
H-5~3.75 (m)~3.40 (m)
H-6a~3.90 (dd)~3.90 (dd)
H-6b~3.70 (dd)~3.75 (dd)
OMe~3.40 (s)-
NAc-~2.05 (s)
¹³C Chemical Shift (ppm)
C-1~102.5~102.0
C-2~71.0~57.0
C-3~71.5~75.0
C-4~67.5~71.0
C-5~73.5~77.0
C-6~69.0~62.0
OMe~55.5-
NAc (C=O)-~175.0
NAc (CH₃)-~23.0

Note: Chemical shifts are approximate and can vary based on solvent and temperature. 'd' denotes doublet, 'dd' doublet of doublets, 't' triplet, 'm' multiplet, 's' singlet.

Mass Spectrometry (MS/MS) for Sequence and Branching Information

Mass spectrometry (MS) provides the molecular weight of the compound, and tandem mass spectrometry (MS/MS) is used to determine the sequence of monosaccharide units. In MS, the compound is ionized, often forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). For beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME (C₁₅H₂₇NO₁₁), the expected monoisotopic mass is 397.1584 g/mol .

In an MS/MS experiment, the parent ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragments provide sequencing information. Glycosidic bond cleavages are the most common, producing B and Y ions. Cross-ring cleavages (A and X ions) can also occur and provide information about linkage positions.

For this disaccharide, the primary fragmentation would be the cleavage of the glycosidic bond, resulting in:

A Y₁ ion corresponding to the protonated methyl α-D-mannopyranoside residue.

A B₁ ion corresponding to the oxonium ion of the N-acetylglucosamine residue.

The table below outlines the expected m/z values for key fragment ions in positive-ion mode.

Ion Type Fragment Structure Expected m/z ([M+H]⁺)
Y₁[Man-OMe + H]⁺195.08
B₁[GlcNAc - H₂O + H]⁺204.09
Y₀[Man-OMe - CH₂O + H]⁺165.07
Cross-ring⁰,²A₁ of GlcNAc144.07

Note: m/z values are for monoisotopic masses.

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME is characterized by several key absorption bands. researchgate.net

A broad, strong band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the multiple hydroxyl groups.

Bands in the 3000-2800 cm⁻¹ region are due to the C-H stretching vibrations of the methoxy (B1213986) group and the pyranose rings.

A strong absorption band around 1650 cm⁻¹ (Amide I) is characteristic of the C=O stretching vibration of the N-acetyl group.

A band around 1550 cm⁻¹ (Amide II) arises from the N-H bending vibration of the same acetamido group.

The region between 1200-1000 cm⁻¹ , often called the "fingerprint region," contains complex bands corresponding to C-O and C-C stretching vibrations, which are characteristic of the carbohydrate structure.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H stretchingHydroxyl groups3600 - 3200 (broad)
C-H stretchingCH, CH₂, CH₃ groups3000 - 2800
C=O stretching (Amide I)N-acetyl group~1650
N-H bending (Amide II)N-acetyl group~1550
C-O stretchingAlcohols, ethers1200 - 1000

Conformational Dynamics and Preferred Orientations

Unlike the fixed covalent structure, the three-dimensional shape of the disaccharide is dynamic. The (1->6) linkage provides significant conformational flexibility compared to other linkages due to the presence of three rotatable bonds (φ, ψ, and ω).

Experimental Approaches to Conformational Analysis (e.g., NOESY NMR)

2D Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This information is critical for determining the preferred conformation around the glycosidic linkage.

Computational Modeling of Molecular Conformations (e.g., Molecular Dynamics Simulations)

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data by providing a detailed, dynamic picture of the molecule's conformational landscape. nih.govbiorxiv.org In an MD simulation, the molecule is placed in a simulated solvent environment, and its movements are calculated over time based on a force field that describes the interatomic forces.

These simulations allow for the exploration of the potential energy surface associated with the rotation around the glycosidic bonds. The (1->6) linkage is defined by three torsion angles:

φ (phi): O-5' - C-1' - O-6 - C-6

ψ (psi): C-1' - O-6 - C-6 - C-5

ω (omega): O-6 - C-6 - C-5 - O-5

Parameter Description Typical Conformations
φ Torsion AngleDefines rotation around the C-1'—O-6 bondVaries, contributes to overall orientation
ψ Torsion AngleDefines rotation around the O-6—C-6 bondVaries, contributes to overall orientation
ω Torsion AngleDefines rotation around the C-6—C-5 bondgg (~60°), gt (180°), tg (-60°)

Influence of Linkage Geometry on Overall Disaccharide Structure

Extensive research employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations has provided detailed insights into the conformational preferences of this disaccharide. These studies reveal that the molecule does not adopt a single rigid structure but rather exists as an equilibrium of several conformational states. acs.org

A dynamic model for β-D-GlcpNAc-(1→6)-α-D-Manp-OMe, derived from MD simulations and corroborated by NMR experiments, indicates a specific equilibrium of these populated states. acs.org The population distribution for the ω torsion angle is predominantly a mix of the gauche-trans (gt) and gauche-gauche (gg) conformations. acs.org

Population Distribution of ω Torsion Angle Rotamers for β-D-GlcpNAc-(1→6)-α-D-Manp-OMe
RotamerPopulation (%)
gauche-trans (gt)60
gauche-gauche (gg)35
trans-gauche (tg)5

The determination of these conformational preferences relies heavily on NMR-derived data, such as Nuclear Overhauser Effect (NOE) and long-range J-coupling constants (e.g., ³J(H5,H6R) and ³J(H5,H6S)). acs.orgnih.gov These experimental parameters are sensitive to the through-space distances and dihedral angles between specific protons and are used to validate and refine the structural models generated by molecular dynamics simulations. acs.org

Predominant Conformations of Glycosidic Linkage Torsion Angles
Torsion AngleSymbolDefining AtomsPredominant Conformation
PhiΦO5'-C1'-O6-C6exo-anomeric
PsiΨC1'-O6-C6-C5antiperiplanar
OmegaωO6-C6-C5-O5gt/gg equilibrium

The interplay of these torsional angles, driven by a combination of steric and electronic effects (such as the gauche effect), ultimately governs the three-dimensional shape of the disaccharide. acs.org This defined structural preference is crucial for its recognition and interaction with other biomolecules, such as enzymes and lectins. acs.org

Enzymatic Interactions and Biosynthetic Interrogation

Glycosyltransferase Specificity and Mechanism

The synthesis of the β1-6 GlcNAc branch on the α-1,6-linked mannose of N-glycan cores is a pivotal step in the maturation of complex N-glycans. acs.org This reaction is catalyzed by specific N-acetylglucosaminyltransferases, which exhibit distinct specificities and mechanisms.

N-Acetylglucosaminyltransferase V (GnT-V/MGAT5) and β1-6 GlcNAc Branching

N-Acetylglucosaminyltransferase V (GnT-V), encoded by the MGAT5 gene, is a medial-Golgi enzyme that catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from a UDP-GlcNAc donor to the 6-hydroxyl group of the α-1,6-linked mannose in N-glycan precursors. acs.orgnih.gov This reaction creates the characteristic β1-6 GlcNAc branch, which is a prerequisite for the formation of tri- and tetra-antennary complex N-glycans. acs.orgresearchgate.net The presence of this branch is strongly associated with cancer progression and metastasis, as it can modify the function of cell surface glycoproteins involved in cell adhesion and signaling. nih.govresearchgate.net

GnT-V selectively acts on specific glycoprotein (B1211001) substrates within the Golgi apparatus. nih.gov Its substrate specificity is not solely determined by the catalytic domain. nih.gov A noncatalytic, N-terminal luminal domain (N domain) plays a crucial role in the recognition and efficient glycosylation of glycoprotein substrates, though it is not required for activity towards smaller oligosaccharide or glycopeptide substrates. nih.gov This suggests a two-step recognition mechanism where the N domain may interact directly with the polypeptide portion of the substrate, enhancing catalytic efficiency. nih.gov The expression of the MGAT5 gene is itself regulated by signaling pathways such as the Ras-Raf-Ets pathway, linking its activity to oncogenic processes. nih.govdirect-ms.org The addition of the β1-6 GlcNAc branch by GnT-V often leads to further elongation with poly-N-acetyllactosamine chains, which can be recognized by galectins, thereby modulating cell surface receptor residency and signaling. acs.orgnih.gov

N-Acetylglucosaminyltransferase IX (GnT-IX/MGAT5B) Activity and Substrates

N-Acetylglucosaminyltransferase IX (GnT-IX), also known as GnT-Vb and encoded by the MGAT5B gene, is a paralog of GnT-V. nih.govnih.gov While GnT-V is widely expressed across many tissues, GnT-IX expression is predominantly found in neural tissues and the testes. nih.govwikipedia.org GnT-IX catalyzes a similar reaction, transferring a GlcNAc residue to form a β1-6 linkage to a mannose residue. nih.gov However, its substrate preference differs significantly from GnT-V.

GnT-IX is notably active in O-mannosyl glycan biosynthesis, where it adds a β1,6-GlcNAc to the core M1 structure (GlcNAcβ1-2Manα-O-Ser/Thr) to form the 2,6-branched core M2 structure. nih.gov While it can also act on N-glycan substrates, it shows a nearly 2.5-fold higher apparent Michaelis constant (Km) for an N-linked asialo-agalacto-biantennary glycan acceptor compared to GnT-V, indicating lower affinity. nih.gov Conversely, GnT-IX is significantly more efficient in glycosylating O-mannosyl-linked glycopeptide acceptors, exhibiting a Km value 20-fold lower than that of GnT-V for such a substrate. nih.gov Further distinguishing the two enzymes are their differing catalytic requirements; GnT-V is fully active in the presence of EDTA, whereas GnT-IX activity is stimulated more than four-fold by manganese ions (Mn²⁺). nih.gov

Table 1: Comparison of GnT-V and GnT-IX/Vb Enzymatic Properties. nih.gov
PropertyN-Acetylglucosaminyltransferase V (GnT-V)N-Acetylglucosaminyltransferase IX (GnT-IX/Vb)
Tissue ExpressionWidely expressed in most tissuesMainly limited to neural tissue and testes
Cation RequirementFully active without exogenous cations; active in the presence of EDTAActivity stimulated over 4-fold by 10 mM Mn²⁺
Optimal pH6.5 - 7.08.0
N-Glycan Substrate AffinityHigher affinity (lower apparent Km) for asialo-agalacto-biantennary glycanLower affinity (2.5-fold higher apparent Km) for asialo-agalacto-biantennary glycan
O-Glycan Substrate AffinityPoor activity; high Km for O-Man-linked glycopeptideHigh efficiency; Km value is 20-fold lower than GnT-V for O-Man-linked glycopeptide

Substrate Recognition and Catalytic Mechanisms of Relevant Glycosyltransferases

As an inverting glycosyltransferase, GnT-V is proposed to utilize a one-step, SN2-type mechanism for glycosyl transfer. acs.orgresearchgate.net Structural and computational studies have provided significant insight into this process. researchgate.netwhiterose.ac.ukyork.ac.uk The catalytic mechanism involves the direct nucleophilic attack of the 6-hydroxyl oxygen of the acceptor mannose on the anomeric carbon of the UDP-GlcNAc donor. researchgate.net This reaction is facilitated by a catalytic base residue within the enzyme's active site. acs.org

For MGAT5, the residue Glu297 has been identified as the key catalytic base. acs.orgresearchgate.net It is positioned to deprotonate the acceptor's hydroxyl group, enhancing its nucleophilicity for the attack on the donor substrate. researchgate.net The binding of the substrates follows a sequential bi-bi mechanism, where the binding of the UDP-GlcNAc donor precedes the binding of the glycan acceptor. researchgate.net Critically, donor binding induces a significant conformational change in a protein loop (the Lys279−Gly293 loop), which in turn properly positions the acceptor substrate for catalysis. acs.orgresearchgate.net This donor-induced ordering of the active site ensures that the acceptor glycan can only bind in a catalytically productive orientation. researchgate.net

Substrate recognition also depends on interactions with the existing glycan structure. The acceptor subsite of GnT-V specifically anchors the GlcNAc residue on the α-1,6 mannose arm, which was previously added by another enzyme, GnT-II, highlighting the sequential nature of N-glycan processing. acs.org

Glycosidase Activity and Degradation Pathways

The breakdown of N-glycans, including the cleavage of the β1-6 GlcNAc-Man linkage, is a catabolic process that primarily occurs within the lysosome.

Identification of Glycosidases Hydrolyzing β1-6 GlcNAc-Man Linkages

Subsequently, β-N-acetylhexosaminidases act to cleave terminal β-linked N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues. nih.gov It is within this class of enzymes that the activity for hydrolyzing the β1-6 GlcNAc linkage resides. While enzymes like β-N-acetylglucosaminidase are known to cleave β-GlcNAc linkages, their specific activity and efficiency towards the β1-6 linkage on a mannose core, as opposed to other linkages (e.g., β1-2, β1-4), are not extensively detailed. sigmaaldrich.com The degradation pathway appears to rely on the broad specificity of lysosomal hexosaminidases to eventually break down the branched structure.

Mechanistic Studies of Glycosidic Bond Hydrolysis

Detailed mechanistic studies focusing specifically on the enzymatic hydrolysis of the β-D-GlcNAc-[1->6]-α-D-Man bond are limited, largely due to the lack of an identified, highly specific glycosidase for this linkage. However, the general mechanisms of glycoside hydrolases are well understood. These enzymes typically employ general acid-base catalysis to achieve cleavage of the glycosidic bond.

For instance, studies on O-GlcNAcase (OGA), a family 84 glycoside hydrolase that cleaves the O-GlcNAc moiety from serine and threonine residues, reveal a substrate-assisted catalytic mechanism. embopress.org This mechanism involves the participation of the N-acetyl group of the GlcNAc substrate itself in the reaction, assisted by two key aspartic acid residues in the active site. embopress.org While OGA acts on a different type of linkage, its mechanism provides a potential model for how the N-acetyl group of a GlcNAc residue can be involved in the hydrolysis of its own glycosidic bond. Without a specific enzyme identified for the β1-6 GlcNAc-Man linkage, it is difficult to confirm if a similar mechanism is at play or if a more standard acid-base catalysis is used by the general lysosomal β-N-acetylhexosaminidases.

Biosynthetic Pathways of GlcNAcβ1-6Man-Containing Glycans

The biosynthesis of glycans containing the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe structure is a complex process involving the coordinated action of various glycosyltransferases within the cell. This structure is a key component of both N-linked and O-linked glycans, and its synthesis is tightly regulated. The following sections detail the integration of this structure into the major glycosylation pathways.

Integration into N-Glycan Processing in the Golgi Apparatus

The formation of the β1,6-GlcNAc branch on N-glycans is a critical step in the maturation of complex N-glycans and occurs in the medial-Golgi apparatus. oup.com This reaction is catalyzed by the enzyme α-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase A, commonly known as N-acetylglucosaminyltransferase V (MGAT5 or GnT-V). wikipedia.org MGAT5 transfers an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-GlcNAc to the 6-hydroxyl group of the α-1,6-linked mannose residue in the core of the N-glycan. nih.govdirect-ms.org This addition creates a new branch, which can be further elongated with other sugars, leading to the formation of tri- and tetra-antennary complex N-glycans. researchgate.net

The activity of MGAT5 is highly specific. It acts on N-glycans that have already been processed by N-acetylglucosaminyltransferase II (MGAT2). elifesciences.org Interestingly, the presence of a "bisecting" GlcNAc, added by N-acetylglucosaminyltransferase III (MGAT3), inhibits the action of MGAT5, demonstrating a competitive interplay between these enzymes in dictating the final N-glycan structure. researchgate.netmdpi.com

Recent research has shed light on the substrate recognition mechanism of MGAT5. It has been discovered that a specific noncatalytic luminal domain at the N-terminus of MGAT5 is crucial for its activity towards glycoprotein substrates, but not for small oligosaccharide or glycopeptide substrates. nih.govnih.govresearchgate.net This suggests that this domain directly interacts with the polypeptide portion of the glycoprotein, ensuring the selective modification of specific target proteins. nih.govnih.gov

EnzymeGeneSubstrateProductLocalization
N-acetylglucosaminyltransferase V (MGAT5/GnT-V)MGAT5Bi-antennary complex N-glycanβ1,6-GlcNAc branched complex N-glycanMedial-Golgi

Role in O-Mannosyl Glycan Core Synthesis

The GlcNAcβ1-6Man linkage is also a key feature of the core M2 structure of O-mannosyl glycans. nih.govglycoforum.gr.jp The biosynthesis of O-mannosyl glycans is initiated in the endoplasmic reticulum with the transfer of a mannose residue to a serine or threonine residue of a protein by the POMT1/POMT2 complex. nih.gov Following transport to the Golgi apparatus, the core M1 structure (GlcNAcβ1-2Man) is formed by the action of protein O-linked mannose β-1,2-N-acetylglucosaminyltransferase 1 (POMGNT1). nih.govnih.gov

The synthesis of the core M2 structure, GlcNAcβ1-2(GlcNAcβ1-6)Man, proceeds from the core M1 structure. nih.gov This involves the sequential action of two enzymes. First, POMGNT1 adds a GlcNAc residue in a β1-2 linkage to the mannose. Subsequently, N-acetylglucosaminyltransferase IX (GNT-IX), also known as GNT-VB or MGAT5B, catalyzes the transfer of a GlcNAc residue to the 6-position of the mannose, forming the characteristic β1,6-branch of the core M2 structure. nih.govnih.govnih.gov The expression of GNT-IX is predominantly restricted to the brain, meaning that O-mannosyl glycans with the core M2 structure are primarily found in neural tissues. nih.govwikigenes.org

Core StructureEnzymatic StepEnzymeGene
Core M1 (GlcNAcβ1-2Man)Addition of β1,2-GlcNAc to O-ManPOMGNT1POMGNT1
Core M2 (GlcNAcβ1-2(GlcNAcβ1-6)Man)Addition of β1,6-GlcNAc to Core M1GNT-IX (GNT-VB)MGAT5B

Regulatory Mechanisms of Glycosyltransferase Expression and Activity

The expression and activity of the glycosyltransferases responsible for synthesizing the GlcNAcβ1-6Man linkage are subject to complex regulatory mechanisms, ensuring that these modifications occur at the appropriate time and place.

Transcriptional Regulation: The transcription of the MGAT5 gene is positively regulated by the Ras-Raf-Ets signaling pathway, a common pathway that is often activated in cancer cells and during T-cell activation. direct-ms.orgnih.gov The promoter of the MGAT5 gene contains binding sites for transcription factors such as Ets and AP-1, which are downstream effectors of this signaling cascade. direct-ms.orgscispace.com Studies have shown that T-cell receptor (TCR) and CD28 signaling can directly induce the expression of MGAT5. direct-ms.org Genetic variants in the MGAT5 gene have been associated with altered T-cell glycosylation and susceptibility to inflammatory diseases. nih.gov

Post-Translational Regulation and Subcellular Localization: The activity of glycosyltransferases is also regulated at the post-translational level. For instance, the cellular activity of MGAT5 is controlled by a process of cleavage and shedding mediated by the intramembrane protease SPPL3. nih.gov This shedding can modulate the amount of active enzyme within the Golgi. The subcellular localization of these enzymes within the different cisternae of the Golgi apparatus is another critical factor that dictates their access to substrates and their role in the sequential modification of glycans. mdpi.com

Substrate Availability: The availability of the donor substrate, UDP-GlcNAc, is a key factor influencing the rate of glycosylation reactions. The transport of UDP-GlcNAc into the Golgi lumen is a prerequisite for the synthesis of complex N- and O-glycans. nih.gov The hexosamine biosynthesis pathway (HBP) is responsible for the de novo synthesis of UDP-GlcNAc, and its activity can be influenced by growth factor signaling. oup.com

Regulatory MechanismEnzyme AffectedKey FactorsEffect
Transcriptional RegulationMGAT5Ras-Raf-Ets pathway, T-cell activationIncreased gene expression
Post-Translational RegulationMGAT5SPPL3-mediated sheddingModulation of cellular enzyme activity
Substrate AvailabilityMGAT5, GNT-IXUDP-GlcNAc levels (Hexosamine Biosynthesis Pathway)Rate of glycosylation

Biological Recognition and Intermolecular Interactions

Lectin Binding Specificity and Elucidation of Recognition Motifs

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures. The β1-6 branching of N-glycans, which incorporates the β-D-GlcNAc-(1->6)-α-D-Man structure, is a key determinant for binding by a specific subset of lectins.

Interaction with Plant Lectins (e.g., PHA-L)

The leucoagglutinating phytohemagglutinin (PHA-L), a lectin derived from the red kidney bean (Phaseolus vulgaris), is a well-characterized protein used extensively to detect and study β1,6-branched N-glycans. nih.govnih.gov PHA-L exhibits a strong preference for complex N-glycans containing the β1-6 branch. acs.orgnih.gov Its binding affinity is specifically directed towards tri- and tetra-antennary N-glycans that feature this particular linkage. vectorlabs.com

The minimal structural unit required for high-affinity binding by PHA-L is the pentasaccharide Gal(β1-4)GlcNAc(β1-2)[Gal(β1-4)GlcNAc(β1-6)]Man. oup.com The presence of this motif on cell surface glycoproteins is often associated with cellular processes such as tumor progression. nih.govnih.gov Further modifications to the glycan can influence PHA-L binding. For instance, the presence of a bisecting N-acetylglucosamine (GlcNAc) or core fucose is tolerated, but α2,6-sialylation can inhibit the interaction, whereas α2,3-sialylation does not. acs.orgnih.gov

LectinSourceRecognized StructureFactors Influencing Binding
PHA-L Phaseolus vulgaris (Red Kidney Bean)Preferentially binds β1,6-branched N-glycans (tri- and tetra-antennary). acs.orgvectorlabs.comBinding is inhibited by α2,6-sialylation but not α2,3-sialylation. nih.gov Tolerates bisecting GlcNAc and core fucose. acs.org
PHA-E Phaseolus vulgaris (Red Kidney Bean)Binds bisected, di-galactosylated N-glycans. oup.comRequires bisecting GlcNAc for binding. oup.com

Endogenous Lectin Recognition and Functional Consequences

Beyond plant lectins, endogenous lectins within organisms recognize the β1,6-GlcNAc branch, leading to significant functional outcomes. These interactions are crucial for cell-cell communication, immune responses, and cell signaling. nih.govnih.gov The expression of β1,6-branched N-glycans, catalyzed by the enzyme N-acetylglucosaminyltransferase V (GnT-V), has been linked to the metastatic potential of tumors. nih.gov

This increased branching can modulate the function of cell surface receptors. For example, modification of receptor protein tyrosine phosphatase type μ (RPTPμ) with β1,6-GlcNAc branches attenuates its phosphatase activity, which in turn promotes glioma cell migration. nih.gov This occurs through the PLCγ-PKC signaling pathway. nih.gov Similarly, the presence of these branched structures on integrins can facilitate the turnover of cell-extracellular matrix contacts, enhancing cell motility. nih.gov These findings underscore how the recognition of this specific glycan structure by endogenous proteins can have profound effects on cellular behavior and disease progression. nih.govresearchgate.net

Role of Glycan Branching in Lectin Affinity

The introduction of a β1,6-GlcNAc branch on the trimannosyl core of an N-glycan creates a significant structural change that enhances the binding affinity for specific lectins like PHA-L. acs.orgnih.gov This branching creates a unique three-dimensional epitope that is not present in linear or other branched structures. nih.gov The enzyme GnT-V is responsible for creating this β1–6 linkage. nih.gov

The increased affinity is a result of a better fit into the carbohydrate recognition domain (CRD) of the lectin. The β1,6 branch orients the terminal sugars in a way that allows for more extensive and stable interactions with the amino acid residues in the lectin's binding pocket. This enhanced affinity is crucial for the biological functions associated with this modification. For example, the high-affinity binding of PHA-L is used as a marker for increased GnT-V activity and the presence of β1,6-branched structures, which are often correlated with tumor metastasis. nih.govnih.gov Conversely, the action of another enzyme, GnT-III, which adds a "bisecting" GlcNAc, can prevent GnT-V from acting, thereby reducing β1–6 branching and lowering metastatic potential. nih.gov

Protein-Carbohydrate Interactions

The interaction between the β-D-GlcNAc-(1->6)-α-D-Man motif and proteins is a cornerstone of molecular recognition in biology. yorku.ca These interactions are characterized by high specificity, achieved through a combination of hydrogen bonds, van der Waals forces, and CH-π interactions involving aromatic amino acid residues in the protein's binding site. nih.gov

Structural Basis of Specific Glycoprotein-Glycan Binding

The specificity of protein-glycan interactions is determined by the three-dimensional structure of both the carbohydrate and the protein's carbohydrate recognition domain (CRD). nih.govkiesslinglab.com X-ray crystallography and NMR spectroscopy have revealed that lectin binding sites are often shallow indentations on the protein surface. nih.govbiorxiv.org

For a lectin to recognize the β1,6-branched structure, its CRD must have a complementary shape and arrangement of amino acid residues. Aromatic residues are frequently found in these binding sites, providing a surface for hydrophobic and CH-π stacking interactions with the sugar rings. nih.gov Hydrogen bonds form between the hydroxyl and acetamido groups of the GlcNAc and Man residues and the polar side chains of amino acids like asparagine, glutamine, arginine, and aspartic acid. nih.gov Divalent cations, such as Ca²⁺, are often essential for maintaining the structural integrity of the CRD and for directly coordinating with the hydroxyl groups of the sugar, as seen in C-type lectins. researchgate.netacs.org The unique spatial presentation of the GlcNAc residue due to the β1,6-linkage allows for these precise, multivalent interactions that underpin the high specificity and affinity of the binding. beilstein-institut.de

Modulation of Protein Function through Glycan Engagement

The binding of a glycan containing the β-D-GlcNAc-(1->6)-α-D-Man motif to a protein can significantly alter that protein's function. oup.com This modulation can occur through several mechanisms. Glycan binding can induce a conformational change in the protein, altering its enzymatic activity or its ability to interact with other molecules. nih.gov

Computational Approaches to Predict and Characterize Interactions

Computational methods are indispensable for understanding the conformational dynamics and intermolecular interactions of oligosaccharides like beta-D-GlcNAc-[1->6]-alpha-D-Man-1-OMe. These approaches provide atomic-level insights that complement experimental data, helping to elucidate how these molecules are recognized by proteins and other biological partners. Molecular dynamics (MD) simulations, in particular, have become a powerful tool for exploring the structural flexibility of glycans. bioglyco.comnih.gov

A key structural feature of beta-D-GlcNAc-[1->6]-alpha-D-Man-1-OMe is the (1→6) glycosidic linkage, which introduces significant conformational flexibility compared to other linkages due to the presence of three rotatable torsion angles (φ, ψ, and ω). nih.gov Accurately modeling the conformational preferences of this linkage is crucial for understanding its interactions. Advanced simulation techniques, such as Hamiltonian Replica Exchange Molecular Dynamics (HREX-MD), have been employed to enhance the conformational sampling of (1→6)-linked oligosaccharides. nih.govacs.org These simulations, often performed using specialized carbohydrate force fields like CHARMM36, can predict the population distribution of different rotamers around the ω torsion angle (O6–C6–C5–O5). nih.govacs.org

These computational models are essential for predicting how beta-D-GlcNAc-[1->6]-alpha-D-Man-1-OMe interacts with glycan-binding proteins. By simulating the disaccharide in complex with a protein, researchers can identify key hydrogen bonds and van der Waals interactions, determine the bound conformation of the glycan, and calculate binding free energies. researchgate.net Such insights are fundamental for understanding the molecular basis of recognition and can guide the design of novel therapeutics that target these interactions. researchgate.net

Table 1: Computational Methods for Characterizing β-D-GlcNAc-(1→6)-α-D-Man Linkage
Computational MethodForce FieldKey Findings/ApplicationsReference
Hamiltonian Replica Exchange Molecular Dynamics (HREX-MD)CHARMM36 (C36)Enhanced conformational sampling of the flexible (1→6) linkage. Allows for accurate prediction of rotamer populations (gg, gt, tg). nih.govacs.org
Standard Molecular Dynamics (MD)OPLS-AA, GLYCAMSimulates the dynamic behavior of the glycan in solution, providing insights into its flexibility and interactions with solvent. bioglyco.comnih.gov
Quantum Mechanics (QM) CalculationsN/AUsed to generate target data for parameterizing classical force fields, ensuring the accurate representation of glycosidic linkage geometries and energies. researchgate.net
Docking and Free Energy CalculationsVariousPredicts the binding pose and affinity of the disaccharide to a protein receptor, identifying key interacting residues. researchgate.net

Antibody Recognition and Immunological Implications

The recognition of specific glycan structures by antibodies is a cornerstone of immunology, playing critical roles in distinguishing self from non-self and in the pathogenesis of various diseases. mdpi.com Carbohydrates, or glycans, are often less immunogenic than proteins, and the immune response to them is typically T-cell independent, often resulting in lower affinity antibodies, primarily of the IgM isotype. synabs.besynabs.be However, when presented appropriately, glycan epitopes can elicit highly specific and high-affinity IgG antibodies. synabs.be The disaccharide beta-D-GlcNAc-[1->6]-alpha-D-Man represents a specific structural motif that can function as such a glycan epitope, being recognized by the adaptive immune system.

Generation of Glycan-Specific Antibodies

Generating monoclonal antibodies with high specificity and affinity for a defined carbohydrate epitope like beta-D-GlcNAc-[1->6]-alpha-D-Man-1-OMe presents unique challenges. nih.gov Due to the poor immunogenicity of small carbohydrates, a common strategy is to covalently couple the synthetic oligosaccharide to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or bovine serum albumin (BSA). nih.gov This glycoconjugate is then used to immunize an animal, typically a mouse. biocompare.com The carrier protein provides the necessary T-cell help to stimulate B-cells that recognize the glycan hapten, leading to a robust immune response, class switching to IgG, and affinity maturation. medimabs.com

Following immunization, antibody-producing cells are harvested from the animal's spleen and immortalized by fusing them with myeloma cells to create hybridomas. nih.govcreative-biolabs.com A crucial step is the screening of these hybridoma clones to identify those producing antibodies with the desired specificity. nih.gov Glycan microarrays are a powerful high-throughput tool for this purpose. creative-biolabs.com These arrays feature a collection of different, well-defined glycan structures immobilized on a surface, allowing for the rapid assessment of an antibody's binding profile and cross-reactivity against a wide range of epitopes. creative-biolabs.com Once a clone producing a highly specific monoclonal antibody is identified, it can be expanded to produce large quantities of the antibody for research and diagnostic applications. nih.gov

Table 2: General Protocol for Generating Glycan-Specific Monoclonal Antibodies
StepDescriptionKey ConsiderationsReference
1. Antigen PreparationThe target oligosaccharide (e.g., beta-D-GlcNAc-[1->6]-alpha-D-Man-1-OMe) is chemically synthesized with a linker for conjugation.Purity of the synthetic glycan is critical. The linker should not be immunodominant. nih.gov
2. GlycoconjugationThe synthetic glycan is covalently coupled to an immunogenic carrier protein (e.g., KLH, BSA, Tetanus Toxoid).The glycan-to-protein ratio must be optimized for maximum immunogenicity. nih.govmedimabs.com
3. ImmunizationAn animal (e.g., BALB/c mouse) is immunized with the glycoconjugate along with an adjuvant to boost the immune response.The immunization schedule and adjuvant choice can significantly impact the antibody titer and isotype. biocompare.com
4. Hybridoma ProductionSplenocytes from the immunized animal are fused with myeloma cells to generate immortal, antibody-producing hybridoma cells.Fusion efficiency and selection of stable clones are critical for success. creative-biolabs.com
5. ScreeningHybridoma supernatants are screened for antibodies that bind specifically to the target glycan, often using ELISA or glycan microarrays.Screening against a panel of related glycans is necessary to ensure specificity and rule out cross-reactivity. nih.govcreative-biolabs.com
6. Cloning and ExpansionPositive hybridoma clones are subcloned to ensure monoclonality and then expanded to produce larger quantities of the specific antibody.Maintaining clone stability and antibody production over time is essential. biocompare.com

Role of Glycan Epitopes in Immune Recognition

Glycan epitopes are fundamental to immune recognition, mediating the interaction between hosts and pathogens, and serving as biomarkers for cellular states, such as in cancer. mdpi.comnih.gov The structure beta-D-GlcNAc-[1->6]-alpha-D-Man is a component of the core structure of N-glycans, which are ubiquitous post-translational modifications on eukaryotic proteins. nih.gov Aberrant glycosylation, leading to the exposure or novel presentation of such epitopes, is a hallmark of many diseases, including cancer, where they are known as tumor-associated carbohydrate antigens (TACAs). nih.gov

The immune system can recognize these subtle changes. For instance, an antibody specific to the terminal, non-reducing beta-D-GlcNAc-[1->6]-alpha-D-Man structure could potentially distinguish between different glycoforms of a protein, thereby identifying cells with altered glycosylation pathways. nih.gov This recognition is highly specific; the antibody's binding pocket, or paratope, forms a complementary surface to the glycan epitope, involving a network of hydrogen bonds and van der Waals interactions that lock the glycan in a specific conformation. nih.gov

In the context of infectious diseases, glycans on the surface of viruses and bacteria form a "glycan shield" that can help the pathogen evade the host immune system. nih.gov However, the immune system can evolve broadly neutralizing antibodies (bnAbs) that specifically target these conserved glycan epitopes. nih.gov For example, in HIV research, some bnAbs have been shown to recognize high-mannose structures, where the GlcNAc and mannose core is a critical part of the epitope. nih.gov Therefore, a structure like beta-D-GlcNAc-[1->6]-alpha-D-Man can be a crucial determinant for immune recognition, influencing both pathogenic evasion strategies and the host's protective antibody response.

Table 3: Examples of Glycan Epitopes in Immune Recognition
Glycan EpitopeBiological ContextImmunological SignificanceReference
Sialyl-Lewis X (sLex)Expressed on leukocytes and cancer cells.Mediates cell adhesion (selectin binding) in inflammation and cancer metastasis. Target for anti-inflammatory and anti-cancer therapies. nih.gov
High-Mannose N-glycans (e.g., Man9GlcNAc2)Viral envelope proteins (e.g., HIV gp120), host glycoproteins in the ER.Target of broadly neutralizing antibodies (e.g., 2G12) against HIV. Recognized by lectins of the innate immune system. nih.govnih.gov
ABO Blood Group AntigensSurface of red blood cells and other tissues.Determine blood type compatibility. Mismatched transfusions lead to a strong antibody-mediated cytotoxic response. nih.gov
Globo HTumor-Associated Carbohydrate Antigen (TACA) on breast, prostate, and ovarian cancers.Target for cancer vaccines and antibody-based therapies. nih.gov
β-D-GlcNAc-(1->6)-α-D-ManComponent of N-glycan branches.Potential specific epitope for recognizing altered glycosylation patterns in disease. mdpi.comnih.gov

Functional Roles in Cellular Processes and Model Systems

Impact on Protein Folding, Quality Control, and Trafficking

N-linked glycans, including those with the β1,6-GlcNAc branch, are integral to the glycoprotein (B1211001) quality control system within the endoplasmic reticulum (ER). nih.gov This system ensures that only correctly folded and assembled proteins are transported to their final destinations. The addition of N-glycans occurs as proteins are synthesized and enter the ER, where a series of glycosidases and chaperones act upon these sugar structures to monitor the folding status of the glycoprotein. nih.gov While the initial stages of this quality control primarily involve high-mannose type N-glycans, the subsequent branching in the Golgi apparatus, including the formation of the β-D-GlcNAc-(1->6)-α-D-Man structure, has downstream implications for protein stability and trafficking.

Roles in Cell Adhesion, Migration, and Signaling

The β1,6-GlcNAc branching of N-glycans is strongly associated with changes in cell adhesion, migration, and signaling, with significant implications in cancer biology. researchgate.netnih.gov Increased levels of this glycan structure are frequently observed in tumor cells and are linked to a more aggressive and metastatic phenotype. researchgate.netaacrjournals.org

The presence of β1,6-GlcNAc branched N-glycans on cell surface proteins can destabilize intercellular adhesion. researchgate.netnih.gov For example, increased modification of E-cadherin, a key molecule in epithelial cell-cell adhesion, with these branched structures is associated with a loss of its function. researchgate.net This disruption of cell-cell contacts can facilitate the detachment of tumor cells from the primary mass, a crucial step in metastasis.

Furthermore, this specific glycosylation pattern is linked to an increase in cell migration and invasion. aacrjournals.orgnih.gov Studies have shown that tumor cells with higher expression of GnT-V and consequently more β1,6-GlcNAc branched N-glycans exhibit enhanced migratory capabilities. aacrjournals.orgnih.gov This is thought to occur through the modulation of cell-matrix adhesion and the function of adhesion molecules like integrins. aacrjournals.orgnih.gov

A primary mechanism by which β1,6-GlcNAc branched N-glycans influence cellular behavior is by modulating the function of cell surface receptors. This modification can stabilize growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-Beta (TGF-β) Receptor, on the cell surface. researchgate.netnih.gov This stabilization leads to prolonged signaling, which can promote cell growth and proliferation, contributing to tumor development. researchgate.net

Integrins, which are crucial for cell adhesion to the extracellular matrix and for cell migration, are also major carriers of β1,6-GlcNAc branched N-glycans. aacrjournals.orgnih.gov The presence of these branched structures on integrins like α3β1 and α5β1 can alter their adhesive properties. aacrjournals.orgnih.gov In some contexts, this modification reduces cell adhesiveness, which in turn promotes cell motility and invasion. aacrjournals.org For example, in glioma cells, a shift from less branched to more highly β1,6-GlcNAc branched N-glycans on integrins is associated with increased invasivity. aacrjournals.org

Table 1: Impact of β1,6-GlcNAc Branching on Receptor Function

Receptor ClassSpecific ExamplesEffect of β1,6-GlcNAc BranchingCellular Consequence
Growth Factor Receptors EGFR, TGF-β ReceptorIncreased stabilization on the cell surfaceEnhanced and prolonged signaling, promoting cell growth and proliferation researchgate.netnih.gov
Integrins α3β1, α5β1Altered adhesive properties, often reduced adhesionIncreased cell motility and invasion aacrjournals.orgnih.govnih.gov
Adhesion Molecules E-cadherinDestabilization of functionLoss of intercellular adhesion, facilitating cell detachment researchgate.net

Studies in Cellular and Animal Models

The functional significance of the β-D-GlcNAc-(1->6)-α-D-Man linkage has been extensively studied using various cellular and animal models. These models have been instrumental in elucidating the role of this glycan structure in both normal physiology and disease states.

A key approach to understanding the function of this glycan branch has been the genetic manipulation of the enzyme responsible for its synthesis, GnT-V (encoded by the Mgat5 gene). aacrjournals.orgdirect-ms.org Knockout mouse models lacking a functional Mgat5 gene have provided significant insights. For instance, Mgat5 deficient mice show a suppressed tumor formation and metastasis in cancer models, confirming the pro-metastatic role of β1,6-GlcNAc branched N-glycans. aacrjournals.orgoup.com

These knockout models have also revealed roles for this glycosylation in the immune system. T-cells from Mgat5 knockout mice exhibit altered signaling thresholds, leading to an increased susceptibility to autoimmune diseases. direct-ms.org This is because the β1,6-GlcNAc branches on the T-cell receptor (TCR) normally act as negative regulators of TCR signaling. direct-ms.org

In cellular models, the overexpression or silencing of the Mgat5 gene has been used to study the effects of β1,6-GlcNAc branching. Transfection of the Mgat5 gene into glioma cells, for example, resulted in increased invasiveness in vitro. aacrjournals.orgnih.gov Conversely, inhibiting the formation of these branched structures can reduce the metastatic potential of cancer cells. nih.gov

Metabolic labeling is a powerful technique used to study the dynamics of glycan biosynthesis and turnover. This involves providing cells with chemically modified monosaccharide precursors that are incorporated into newly synthesized glycans. nih.gov For instance, N-acetylglucosamine (GlcNAc) analogs functionalized with bioorthogonal handles like azides or alkynes can be fed to cells. nih.gov These tagged sugars are metabolized and incorporated into glycan chains, including those containing the β1,6-GlcNAc branch.

Glycan Function in Development and Physiology

The β1,6-GlcNAc branching of N-glycans is not only implicated in disease but also plays a crucial role in normal development and physiology. The importance of N-glycosylation in development is highlighted by the fact that null mutations in genes encoding enzymes involved in the early steps of N-glycan synthesis are embryonically lethal in mice. nih.gov

While a complete absence of β1,6-GlcNAc branching is not lethal, it does lead to significant physiological alterations, particularly within the immune system. As mentioned, the regulation of T-cell activation by GnT-V-mediated glycosylation is critical for maintaining immune homeostasis. direct-ms.org The absence of this branching leads to a hyperactive T-cell response, demonstrating its role in fine-tuning immune responses. direct-ms.org

Furthermore, this glycan modification is involved in metabolic regulation. Mgat5 deficiency in mice has been shown to affect insulin (B600854) receptor function, indicating a role for β1,6-GlcNAc branched N-glycans in metabolic processes. researchgate.net The expression of GnT-V and the resulting glycan structures are tightly regulated during development and in different tissues, suggesting that this modification is essential for a wide range of physiological functions.

Table 2: Summary of Functional Roles

Cellular ProcessKey FindingsModel Systems Used
Protein Folding and Trafficking Influences protein stability and interaction with lectins like galectins, regulating receptor retention. oup.comIn vitro studies, cell culture
Cell Adhesion and Migration Destabilizes E-cadherin function, reduces cell adhesion, and promotes migration and invasion. researchgate.netaacrjournals.orgCancer cell lines (e.g., glioma, melanoma) aacrjournals.orgnih.gov
Receptor Signaling Stabilizes growth factor receptors (EGFR, TGF-βR) and modulates integrin function. researchgate.netaacrjournals.orgTransfection studies in cell lines
Tumor Progression Increased branching is correlated with metastatic potential and poor prognosis in several cancers. researchgate.netaacrjournals.orgMgat5 knockout mice, human tumor specimens aacrjournals.orgoup.com
Immune Regulation Negatively regulates T-cell receptor signaling, influencing Th1/Th2 differentiation. direct-ms.orgMgat5 knockout mice, primary T-cells direct-ms.org
Metabolic Regulation Affects insulin receptor function. researchgate.netMgat5 deficient mice researchgate.net

Advanced Analytical and Glycomics Methodologies

Quantitative Glycomics Approaches

Quantitative glycomics is essential for discerning changes in glycan abundance associated with physiological or pathological states. Various strategies have been developed to accurately quantify glycans, including the specific structure beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME.

Stable isotope labeling is a powerful method for accurate relative and absolute quantification of glycans by mass spectrometry (MS). researchgate.net These methods involve the incorporation of a heavy isotope into the glycan structure, which can be achieved through metabolic labeling in cell culture or by chemical labeling after glycan release.

For a structure like beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME, which contains an N-acetylglucosamine (GlcNAc) residue, isotopic labels can be introduced into the N-acetyl group. This can be accomplished by de-N-acetylation followed by re-N-acetylation with an isotopically labeled acetic anhydride, such as one containing carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govacs.org This process results in a mass shift that can be detected by MS, allowing for the differentiation and quantification of the labeled glycan against its unlabeled counterpart. nih.govacs.org

Metabolic labeling strategies, such as Isotope Detection of Amino sugars with Glutamine (IDAWG), utilize isotopically labeled precursors like ¹⁵N-glutamine, which get incorporated into the hexosamine biosynthetic pathway, thereby labeling all amino sugars, including GlcNAc. researchgate.net

Isobaric labeling, another powerful quantitative technique, utilizes tags that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer. While extensively used in proteomics, isobaric tags have also been developed for glycan analysis, enabling multiplexed quantification of different samples in a single MS run.

Labeling StrategyDescriptionApplicability to beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OMECommon Isotopes
Chemical LabelingPost-release derivatization of glycans with isotopically labeled reagents.Re-N-acetylation of the GlcNAc residue with labeled acetic anhydride.¹³C, ²H
Metabolic LabelingIncorporation of stable isotopes from labeled precursors during cell culture.Labeling of the GlcNAc moiety via the hexosamine biosynthetic pathway using labeled glutamine.¹⁵N, ¹³C
Isobaric LabelingUse of tags with the same mass that generate unique reporter ions upon fragmentation for multiplexed quantification.Tagging of the entire glycan structure for relative quantification across multiple samples.¹³C, ¹⁵N

Label-free quantification (LFQ) has emerged as a cost-effective and straightforward alternative to labeling methods for the relative quantification of biomolecules. creative-proteomics.com In the context of glycomics, LFQ relies on the direct comparison of mass spectrometric signal intensities of glycans or glycopeptides across different samples. acs.orgspringernature.com The two primary LFQ approaches are based on the extracted ion chromatogram (XIC) peak areas or spectral counting. creative-proteomics.com

For the analysis of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME, LFQ would involve the analysis of multiple samples by LC-MS. The abundance of the glycan would be determined by integrating the peak area of its corresponding ion in the chromatogram. creative-proteomics.com This method requires highly reproducible chromatographic separations and mass spectrometric performance to ensure accurate quantification. acs.org Advanced software is used to align the chromatograms and normalize the signal intensities to account for variations between runs. acs.org

LFQ MethodPrincipleAdvantagesChallenges
Extracted Ion Chromatogram (XIC)Quantification based on the integrated peak area of the peptide or glycan precursor ion. creative-proteomics.comHigh accuracy with high-resolution MS. creative-proteomics.comRequires stable and reproducible chromatography. creative-proteomics.com
Spectral Counting (SC)Quantification based on the number of MS/MS spectra identified for a particular peptide or glycan. creative-proteomics.comCost-effective and does not require high-resolution MS1 data. creative-proteomics.comLimited dynamic range and sensitivity. creative-proteomics.com

High-Throughput Glycan Profiling

High-throughput methods are crucial for the comprehensive analysis of the glycome, enabling the rapid profiling of numerous glycan structures, including beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME, from various biological sources.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detailed structural characterization and quantification of glycans. nih.gov For the analysis of glycans containing the beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME motif, various LC modes can be employed, such as hydrophilic interaction chromatography (HILIC) or porous graphitized carbon (PGC) chromatography, to separate the glycans before their introduction into the mass spectrometer. lcms.czescholarship.org

Once ionized, the mass spectrometer can determine the mass-to-charge ratio of the glycan, providing compositional information. Tandem mass spectrometry (MS/MS) is then used to fragment the glycan, and the resulting fragmentation pattern provides information about its sequence and linkage, allowing for the confirmation of the β1-6 linkage between the GlcNAc and mannose residues. nih.gov This technique is particularly powerful for profiling complex mixtures of glycans, such as those found on monoclonal antibodies or in human plasma. lcms.cznih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the analysis of glycans. nih.govnih.gov CE separates charged molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. For glycan analysis, neutral glycans are typically derivatized with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), enabling their separation and detection. nih.govdavidpublisher.com

CE offers exceptional resolving power, capable of separating glycan isomers, including positional isomers, which can be challenging with other techniques. nih.govnih.govnih.gov This makes it well-suited for the analysis of complex glycan mixtures that may contain various isomers of structures like beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME. The migration time in CE is highly reproducible, which can be used for glycan identification by comparison to a database of standards. nih.gov

Glycan array technology is a high-throughput platform used to investigate the binding specificities of glycan-binding proteins (GBPs), such as lectins and antibodies, to a wide range of glycan structures. nih.govnih.gov In this approach, a collection of different glycans, potentially including beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME, are immobilized on a solid surface, such as a glass slide. zbiotech.com

This array is then incubated with a fluorescently labeled GBP. The binding of the protein to specific glycans on the array is detected by measuring the fluorescence at each spot. nih.gov This technology is invaluable for identifying proteins that specifically recognize the beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME motif, which can provide insights into the biological functions of this glycan structure. nih.govnih.gov For example, lectins like Concanavalin A (ConA) are known to bind to terminal mannose residues, and their interaction with structures containing the target motif can be precisely quantified using glycan arrays. nih.govescholarship.org

LectinKnown SpecificityPotential Interaction with beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME
Concanavalin A (ConA)Binds to terminal α-linked mannose residues. nih.govExpected to bind, as the structure contains a terminal mannose.
Galanthus nivalis Lectin (GNL)Recognizes the Man-α1,3-Man motif. escholarship.orgBinding would depend on the accessibility of the mannose residue.
Griffonia simplicifolia Lectin II (GS-II)Binds to terminal N-acetylglucosamine residues. escholarship.orgCould potentially bind to the terminal GlcNAc if it is accessible.

Glycoproteomic Approaches for Site-Specific Glycosylation Analysis

The precise identification of the attachment sites of glycans to a protein backbone and the characterization of the glycan structures at each specific site are fundamental to understanding glycoprotein (B1211001) function. The presence of the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe moiety, a key branching point in complex N-glycans, necessitates sophisticated analytical techniques for its unambiguous identification. Glycoproteomic workflows typically involve the enzymatic digestion of a glycoprotein into smaller peptides, followed by the enrichment of glycopeptides and subsequent analysis by mass spectrometry.

A primary challenge in glycoproteomic analysis is the low abundance of specific glycoforms and the suppression of glycopeptide ionization in mass spectrometry by non-glycosylated peptides. nih.gov To overcome this, various enrichment strategies are employed. Lectin affinity chromatography, which utilizes the specific binding of lectins to carbohydrate structures, can be used to isolate glycoproteins or glycopeptides. nih.govnih.gov Another common technique is hydrophilic interaction liquid chromatography (HILIC), which separates molecules based on their hydrophilicity, effectively enriching for the highly hydrophilic glycopeptides. nih.govrsc.org

In a typical bottom-up glycoproteomics experiment, the glycoprotein of interest is digested with a protease, such as trypsin, to generate smaller peptides. The resulting mixture of peptides and glycopeptides is then analyzed by LC-MS/MS. High-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) are two commonly used fragmentation techniques that provide complementary information. HCD spectra are rich in glycan fragment ions, which helps to determine the glycan composition, while ETD primarily fragments the peptide backbone, allowing for the precise localization of the glycosylation site. nih.gov The fragmentation pattern of glycopeptides containing the β-D-GlcNAc-[1->6]-α-D-Man linkage will show characteristic ions corresponding to the loss of the GlcNAc residue and fragmentation of the mannose core. researchgate.net

Table 1: Methodologies for Site-Specific Glycosylation Analysis of β-D-GlcNAc-[1->6]-α-D-Man-1->OMe
MethodologyPrincipleApplication in Analyzing β-D-GlcNAc-[1->6]-α-D-Man-1->OMe
Lectin Affinity ChromatographyUtilizes the specific binding of lectins to carbohydrate structures for enrichment.Enrichment of glycoproteins and glycopeptides containing the target disaccharide for subsequent MS analysis. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)Separates molecules based on hydrophilicity, enriching for glycopeptides.Isolation of glycopeptides with the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe moiety from complex peptide mixtures. nih.govrsc.org
MALDI-TOF MSMeasures the mass-to-charge ratio of ions to determine the mass of molecules.Provides a profile of the different glycan structures present, including those containing the target disaccharide.
LC-MS/MS with HCDSeparates glycopeptides by liquid chromatography and fragments them using high-energy collisions.Generates fragment ions from the glycan portion, allowing for the determination of the glycan composition and branching, including the β-1,6 linkage. researchgate.net
LC-MS/MS with ETDFragments the peptide backbone while leaving the labile glycan structure intact.Precisely identifies the asparagine residue to which the N-glycan containing the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe structure is attached. nih.gov

Bioinformatic Tools for Glycan Data Interpretation

Glycan databases are essential repositories for storing and retrieving information about known glycan structures. GlyTouCan is an international glycan structure repository that assigns unique accession numbers to registered glycan structures, ensuring standardized referencing across different studies and databases. glytoucan.org This allows researchers to search for and retrieve information on glycans containing the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe moiety. youtube.comGlyGen is a data integration and dissemination project that connects glycan data with protein and gene information, providing a broader biological context for the identified glycans. glygen.org By searching these databases, researchers can find information on the occurrence of this specific disaccharide in different glycoproteins and organisms.

Software tools for the analysis of mass spectrometry data are crucial for interpreting the complex fragmentation patterns of glycopeptides. GlycoWorkbench is a widely used software that assists in the manual and semi-automated annotation of glycan mass spectra. acs.orgnih.gov It allows users to build candidate glycan structures, including those with the β-D-GlcNAc-[1->6]-α-D-Man linkage, and compare their theoretical fragmentation patterns with the experimental data. This facilitates the confirmation of the glycan structure and the identification of specific linkages. Other tools, such as SimGlycan , can also be used for the structural interpretation of glycan mass spectra, including those with multiple metal adducts which can complicate spectral interpretation. thermofisher.com

Integrated glycoproteomic software pipelines combine several of these functionalities to provide a comprehensive analysis workflow. These tools can take raw mass spectrometry data, perform a search against protein and glycan databases, and provide a list of identified glycopeptides with their corresponding glycosylation sites and glycan structures. The interpretation of glycopeptide fragmentation patterns is complex, and recent advancements have seen the application of deep learning models, such as DeepGlyco , to predict the fragment mass spectra of glycopeptides, which can improve the accuracy of glycopeptide identification. nih.gov

Table 2: Bioinformatic Tools for the Interpretation of Data Containing β-D-GlcNAc-[1->6]-α-D-Man-1->OMe
Tool/DatabaseFunctionRelevance to β-D-GlcNAc-[1->6]-α-D-Man-1->OMe Analysis
GlyTouCanInternational glycan structure repository that assigns unique accession numbers.Provides a standardized identifier for glycan structures containing the target disaccharide, facilitating data sharing and integration. glytoucan.org
GlyGenIntegrates glycan data with gene and protein information.Allows for the exploration of the biological context of glycoproteins carrying the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe structure. glygen.org
GlycoWorkbenchSoftware for the manual and semi-automated annotation of glycan mass spectra.Facilitates the identification of the β-D-GlcNAc-[1->6]-α-D-Man linkage by matching theoretical and experimental fragmentation patterns. acs.orgnih.gov
SimGlycanBioinformatic tool for the structural interpretation of glycan mass spectra.Aids in the analysis of complex mass spectra of glycopeptides containing the target disaccharide, including handling of multiple adducts. thermofisher.com
DeepGlycoA deep learning model for predicting fragment mass spectra of glycopeptides.Improves the accuracy of identifying glycopeptides that include the β-D-GlcNAc-[1->6]-α-D-Man-1->OMe structure. nih.gov

Emerging Research Directions and Future Perspectives

Design and Synthesis of Glycomimetics and Glycan-Based Inhibitors

The therapeutic potential of carbohydrate-based drugs is often hampered by their inherent properties, such as low metabolic stability and poor bioavailability. nih.govresearchgate.net To circumvent these challenges, the design and synthesis of glycomimetics—structurally modified analogues that mimic the function of natural glycans—has emerged as a key strategy. nih.govresearchgate.netnih.gov These mimics are engineered to exhibit enhanced stability, improved pharmacokinetic profiles, and potentially higher affinity and selectivity for their biological targets. nih.govresearchgate.net

Research in this area focuses on creating analogues of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME that can act as inhibitors for specific glycosyltransferases. For instance, N-acetylglucosaminyltransferase V (GnT-V), the enzyme responsible for creating the β1-6 branch on N-glycans, is a significant target. nih.gov Increased activity of GnT-V has been linked to cancer progression and metastasis, making its inhibition a promising therapeutic approach. nih.gov Synthetic substrate analogues are being developed and tested for their ability to inhibit this enzyme. nih.gov

The design of these inhibitors often involves modifications to the glycosidic linkage, the sugar rings, or the aglycone moiety to achieve the desired pharmacological properties. The conformational flexibility of the β1–6-glycosidic linkage, which is greater than other linkages due to the presence of a CH2 group, is a critical consideration in the design of effective mimetics. nih.gov

Table 1: Examples of Glycomimetic Strategies for beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME

StrategyDescriptionPotential Advantage
Iminosugars Replacement of the endocyclic oxygen with a nitrogen atom.Enhanced stability and potential for potent glycosidase inhibition. unimi.it
C-Glycosides Replacement of the anomeric oxygen with a methylene (B1212753) group.Increased resistance to enzymatic hydrolysis.
Fluorinated Analogues Introduction of fluorine atoms at specific positions on the sugar rings.Can modulate binding affinity and metabolic stability. researchgate.net
Thio-glycosides Replacement of the glycosidic oxygen with a sulfur atom.Increased stability towards glycosidases.

Engineering Glycosylation Pathways for Research Applications

The controlled synthesis of specific glycan structures is essential for studying their functions. Glycosylation pathway engineering in various cellular systems provides a powerful tool to produce glycoproteins with defined glycoforms. nih.govnih.gov This approach allows researchers to investigate the precise role of the beta-D-GLCNAC-[1->6]-alpha-D-MAN branch in protein function and cellular processes.

By manipulating the expression of key glycosyltransferases, such as GnT-V, in cell lines like Chinese Hamster Ovary (CHO) or human embryonic kidney (HEK) cells, it is possible to generate cell-based glycan arrays. nih.gov These arrays can be used to screen for glycan-binding proteins and to dissect the genetic and biosynthetic basis of glycan recognition. nih.gov

Furthermore, tools like GlycoMaple, which predict glycan structures based on gene expression data, are becoming increasingly valuable for understanding and engineering glycosylation pathways. nih.gov For example, analyses have predicted the upregulation of the β-1,6-GlcNAc branch on the α-1,6-Man branch in certain cancer tissues. nih.gov

Table 2: Approaches in Glycosylation Pathway Engineering

ApproachDescriptionApplication for beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME Research
Gene Knockout/Knockdown Deletion or suppression of genes encoding specific glycosyltransferases.Creating cell lines deficient in the β1-6 branch to study its functional consequences.
Gene Overexpression Increased expression of specific glycosyltransferases.Producing glycoproteins with a high abundance of the β1-6 branch for structural and functional studies.
Use of Small Molecule Inhibitors Pharmacological inhibition of glycosyltransferase activity.Temporally controlling the formation of the β1-6 branch to investigate its role in dynamic cellular processes.
Heterologous Expression Systems Expressing mammalian glycosyltransferases in non-mammalian cells (e.g., yeast, plants).Producing specific glycoforms in scalable and cost-effective systems. nih.govresearchgate.net

Development of Novel Analytical Technologies for Glycan Microheterogeneity

A significant challenge in glycobiology is the immense structural diversity and microheterogeneity of glycans on glycoproteins. nih.govspectroscopyonline.com The beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME motif contributes to this complexity through branching. Developing advanced analytical techniques to precisely characterize these structures is crucial.

Mass spectrometry (MS) is a cornerstone of glycan analysis, providing information on composition and branching patterns. acs.orgucdavis.eduyoutube.com Techniques like tandem mass spectrometry (MSn) are used to elucidate the connectivity of monosaccharides. acs.orgnih.gov However, distinguishing between glycan isomers remains a challenge. nih.govspectroscopyonline.com Novel MS-based approaches, in combination with separation techniques like capillary electrophoresis (CE) and liquid chromatography (LC), are being developed to improve the resolution and identification of isomeric structures. nih.govyoutube.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the detailed structural characterization of glycans, providing information on anomeric configuration and linkage positions. researchgate.netacs.orgnih.gov Multidimensional NMR experiments can reveal the three-dimensional structure and conformational dynamics of oligosaccharides containing the beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME linkage. acs.orgnih.gov

Table 3: Advanced Analytical Technologies for Glycan Analysis

TechnologyPrincipleApplication to beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation of charged glycans in a capillary based on their electrophoretic mobility, followed by MS detection.High-resolution separation of isomeric glycans containing the β1-6 branch. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of glycans based on their interaction with a stationary phase, followed by MS detection.Quantification and structural analysis of different glycoforms. molnar-institute.com
Tandem Mass Spectrometry (MSn) Multiple stages of mass analysis to fragment ions and determine their structure.Sequencing of glycan branches and identification of the β1-6 linkage. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions based on their size and shape in the gas phase, followed by MS detection.Separation of glycan isomers and conformational analysis. youtube.com
Multi-dimensional NMR Spectroscopy Correlation of nuclear spins to determine through-bond and through-space connectivities.Unambiguous determination of the glycosidic linkage and the three-dimensional structure of the glycan branch. acs.orgnih.gov

Interdisciplinary Approaches in Glycobiology Research (e.g., Chemical Biology, Structural Biology, Systems Biology)

Understanding the multifaceted roles of the beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME moiety requires a convergence of disciplines. Interdisciplinary approaches are essential to bridge the gap between the chemical structure of the glycan and its biological function.

Chemical Biology: This field employs chemical tools to study and manipulate biological systems. The synthesis of glycomimetic inhibitors and probes, as discussed in section 8.1, is a prime example of a chemical biology approach to investigate the function of the β1-6 branch. nih.gov

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of glycoproteins and glycan-protein complexes. nih.govnih.gov This provides insights into how the beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME branch interacts with its binding partners and influences protein conformation. nih.gov

Systems Biology: This approach integrates large-scale datasets, such as transcriptomics and glycomics, to model and understand complex biological networks. nih.gov By correlating changes in the expression of glycosyltransferases with alterations in the glycome, systems biology can help to elucidate the regulatory networks that control the synthesis of the β1-6 branch and its downstream functional consequences. nih.gov

The synergy between these fields is crucial for a comprehensive understanding of how this specific glycan structure contributes to health and disease.

Unraveling Complex Structure-Function Relationships of Specific Glycan Branches

A central goal in glycobiology is to decipher the "glycocode"—how the structure of a glycan determines its function. The beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME branch plays a significant role in this code, and its presence or absence can have profound biological consequences.

Future research will focus on elucidating the specific molecular mechanisms by which this glycan branch exerts its effects. This includes identifying the lectins and other glycan-binding proteins that specifically recognize the beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME structure and characterizing the downstream signaling pathways that are activated upon binding. A specific assay using recombinant chicken N-acetylglucosaminyltransferase VI (GnT VI), which has a strict requirement for the GlcNAcβ1-6Manα1 structure, has been developed to detect this branch in N-linked glycoproteins. nih.gov

By combining the emerging technologies and interdisciplinary approaches described above, researchers are poised to make significant strides in unraveling the complex structure-function relationships of this important glycan branch, ultimately leading to a deeper understanding of its role in human health and disease.

Q & A

Q. What steps ensure reproducibility in enzymatic synthesis of β-D-GlcNAc-(1→6)-α-D-Man-1-O-Methyl across laboratories?

  • Methodological Answer :
  • Protocol Standardization : Detailed SOPs with exact molar ratios and reaction times.
  • Inter-Lab Validation : Round-robin trials via consortia like Glycoscience Forum.
  • Data Sharing : Publish raw NMR/MS spectra in repositories like GlyTouCan .

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